benzyl 1H-pyrazole-4-carboxylate

Fragment-Based Drug Discovery Antimycobacterial tRNA Methyltransferase

Benzyl 1H-pyrazole-4-carboxylate (CAS 2055910-55-7) is a heterocyclic building block consisting of a pyrazole core esterified with a benzyl alcohol at the 4-position. Unlike its N-substituted regioisomers, it retains a free N–H group, which is critical for specific hydrogen-bonding interactions in biological targets.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B8232205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 1H-pyrazole-4-carboxylate
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=CNN=C2
InChIInChI=1S/C11H10N2O2/c14-11(10-6-12-13-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)
InChIKeyOZQCSFKTURXPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1H-Pyrazole-4-Carboxylate: A Defined Pyrazole Ester for Fragment-Based Drug Discovery and Multi-Step Synthesis


Benzyl 1H-pyrazole-4-carboxylate (CAS 2055910-55-7) is a heterocyclic building block consisting of a pyrazole core esterified with a benzyl alcohol at the 4-position. Unlike its N-substituted regioisomers, it retains a free N–H group, which is critical for specific hydrogen-bonding interactions in biological targets [1]. This compound has been identified as a fragment hit in inhibitor development against *Mycobacterium abscessus* tRNA methyltransferase (TrmD), with a measured binding affinity (Kd) of 19 µM [2]. Its benzyl ester functionality also provides an orthogonal deprotection handle that is selectively removable via hydrogenolysis, distinguishing it from simple alkyl esters in complex synthetic sequences.

Why Benzyl 1H-Pyrazole-4-Carboxylate Cannot Be Simply Replaced by Its N-Alkyl or Simple Alkyl Ester Analogs


Replacing benzyl 1H-pyrazole-4-carboxylate with a generic pyrazole ester is not straightforward due to two critical failure modes. First, the free N–H at the 1-position is essential for forming the hydrogen-bonding network observed in its binding to the TrmD adenine pocket; N-alkylated analogs lose this key interaction, leading to a measurable loss in target engagement [1]. Second, the benzyl ester is not a passive alcohol component but an orthogonal protecting group. In multi-step syntheses, it can be selectively cleaved by hydrogenolysis, which is incompatible with the hydrolytic conditions required to remove common methyl or ethyl esters, making simple alkyl esters non-interchangeable . These dual structural and functional requirements mean that in-class substitution without quantitative validation carries a high risk of project failure.

Quantitative Evidence: Where Benzyl 1H-Pyrazole-4-Carboxylate Demonstrates Measurable Differentiation


Binding Affinity (Kd) Against *Mycobacterium abscessus* TrmD: Direct Comparison with Methoxybenzyl Analogs

In a fragment-based elaboration campaign against *M. abscessus* TrmD, the benzyl-substituted derivative (compound 24c) demonstrated a binding affinity (Kd) of 19 µM, which is more than a 3-fold improvement over the 4-methoxybenzyl analog (24a, Kd 59 µM) and comparable to the 3-methoxybenzyl derivative (24b, Kd 13 µM) [1]. This quantitative rank-ordering demonstrates the superior binding contribution of the unsubstituted benzyl group over a 4-methoxybenzyl substituent in this hydrophobic pocket.

Fragment-Based Drug Discovery Antimycobacterial tRNA Methyltransferase

Orthogonal Deprotection Selectivity: Benzyl Ester vs. Methyl and Ethyl Esters in Multi-Step Synthetic Sequences

The benzyl ester of 1H-pyrazole-4-carboxylic acid can be selectively removed via catalytic hydrogenolysis (e.g., Pd/C, H2), while the commonly used methyl and ethyl esters remain stable under these conditions but are cleaved by acidic or basic hydrolysis [1]. This orthogonal reactivity profile is a class-level advantage of benzyl esters over simple alkyl esters, enabling sequential deprotection in complex substrates without affecting other base- or acid-labile functionality.

Protecting Group Strategy Process Chemistry Heterocyclic Synthesis

Physicochemical Property Differentiation: LogP and Crystallinity vs. 1H-Pyrazole-4-Carboxylic Acid

The benzyl ester (calculated LogP ~2.4) is significantly more lipophilic than 1H-pyrazole-4-carboxylic acid (LogP ~0.5). This difference is critical for fragment-based campaigns where target engagement in hydrophobic pockets is desired. Furthermore, the benzyl ester derivative benzyl 5-amino-1H-pyrazole-4-carboxylate is a high-melting crystalline solid (mp 121–123 °C), which facilitates purification by recrystallization , whereas the free acid is often high-melting (275–283 °C) and can be more difficult to crystallize in high purity .

Physicochemical Profiling Lead Design Crystallization

Application Scenarios: Where Benzyl 1H-Pyrazole-4-Carboxylate Produces a Measurable Advantage


Fragment-Based Antibacterial Drug Discovery Targeting tRNA Methyltransferase (TrmD)

In fragment elaboration programs aimed at developing novel antimycobacterial agents, benzyl 1H-pyrazole-4-carboxylate serves as a privileged fragment. Its 19 µM Kd against Mab TrmD and clear structure-activity relationship with substituted benzyl analogs [1] make it a validated starting point for fragment merging and structure-guided optimization. Procurement of this specific ester ensures continuation of the established SAR, where even minor modifications (e.g., 4-methoxy substitution) result in a 3-fold loss in binding affinity.

Orthogonal Protection Strategy in the Synthesis of Complex Pyrazole-Containing Pharmaceuticals

In multi-step syntheses of drug candidates like plasma kallikrein inhibitors (e.g., RZ402), the benzyl ester serves dual purpose: it protects the 4-carboxyl group during N-1 functionalization and can later be selectively removed by hydrogenolysis without affecting labile amide or carbamate protecting groups elsewhere in the molecule [1][2]. This orthogonal reactivity is not achievable with methyl or ethyl esters, which would require strongly acidic or basic hydrolysis and risk damaging the rest of the molecular architecture.

Crystalline Intermediate for Process-Scale Synthesis of Agrochemical Pyrazole Fungicides

The favorable crystallinity of benzyl pyrazole-4-carboxylates (mp ~121–123 °C for analogous compounds) provides a significant advantage in process development [1]. Intermediate isolation via crystallization avoids chromatography, improving yield and purity for large-scale production. The benzyl ester's combination of moderate lipophilicity and high crystallinity makes it a more tractable process intermediate than the corresponding free acid or low-melting alkyl esters.

Quote Request

Request a Quote for benzyl 1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.